2-(2-Formylphenyl)acetic acid
Overview
Description
2-(2-Formylphenyl)acetic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its structure consists of a phenyl ring with a formyl group at the second position and an acetic acid moiety attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and its role in forming various derivatives with antimicrobial and anti-inflammatory properties .
Synthesis Analysis
The synthesis of derivatives of 2-(2-formylphenyl)acetic acid often involves cyclization reactions and the formation of complex structures with other organic compounds. For instance, 1,3,4-thiadiazole derivatives have been synthesized by cyclization of a related carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These synthetic routes are crucial for creating compounds with potential antimicrobial activities.
Molecular Structure Analysis
The molecular structure of 2-(2-formylphenyl)acetic acid derivatives has been extensively studied using various analytical techniques such as X-ray diffraction, which provides detailed information about the crystal structures and stereochemistry of these compounds. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined, revealing centrosymmetric hydrogen-bonded cyclic dimers and complex coordination with metals like zinc and cadmium . Quantum chemistry calculations have also been employed to study the structure of 2-(2-formylphenoxyl)acetic acid-2-hydroxybenzohydrazone and its metal complexes, providing insights into their optimized geometries and molecular orbital energies .
Chemical Reactions Analysis
2-(2-Formylphenyl)acetic acid and its derivatives undergo various chemical reactions, which are essential for their biological activity. The formation of complexes with transition metals, as well as the ability to form hydrogen bonds and participate in cooperative effects, are significant for the description of their aggregation and reactivity . These interactions are fundamental to the compound's function and potential as a pharmaceutical agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-formylphenyl)acetic acid derivatives are influenced by their molecular structure and the presence of functional groups. Neutron diffraction and empirical potential structure refinement (EPSR) methods have been used to study the aggregation of related compounds like formic and acetic acid in the liquid state, providing a model for understanding the behavior of 2-(2-formylphenyl)acetic acid in various environments . Additionally, the antiinflammatory activity of substituted (2-phenoxyphenyl)acetic acids, which share a similar structural motif, has been investigated, highlighting the importance of halogen substitution for enhancing biological activity .
Scientific Research Applications
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“2-(2-Formylphenyl)acetic acid” is a chemical compound with the CAS Number: 1723-55-3 .
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One potential application of “2-(2-Formylphenyl)acetic acid” and similar compounds is in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
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“2-(2-Formylphenyl)acetic acid” is a chemical compound with the CAS Number: 1723-55-3 .
-
One potential application of “2-(2-Formylphenyl)acetic acid” and similar compounds is in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
-
“2-(2-Formylphenyl)acetic acid” is a chemical compound with the CAS Number: 1723-55-3 .
-
One potential application of “2-(2-Formylphenyl)acetic acid” and similar compounds is in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Safety And Hazards
properties
IUPAC Name |
2-(2-formylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLSLYKWBHYEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415350 | |
Record name | ortho-formylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenyl)acetic acid | |
CAS RN |
1723-55-3 | |
Record name | ortho-formylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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